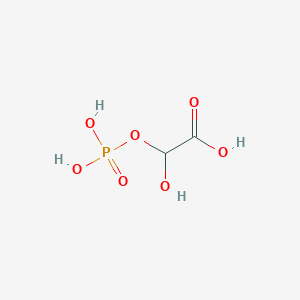
2-Hydroxy-2-phosphonooxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-phosphonooxyacetic acid is a chemical compound with the molecular formula C2H5O6P. It is a deep umber-colored liquid that is soluble in water, ethanol, and ether. This compound is widely used as a scale and corrosion inhibitor in various industrial applications, such as steel, petrochemical, electric power, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
There are several methods to synthesize 2-Hydroxy-2-phosphonooxyacetic acid:
Method One: A 50% aqueous solution of dihydroxyacetic acid (hydrated glyoxylic acid) and phosphorous acid are heated at 98°C-100°C for 24 hours with stirring.
Method Two: Dimethyl phosphite and butyl glyoxylate react under the catalysis of sodium methoxide at 25°C-120°C for several hours.
Method Three: The di-sodium salt of phosphonoformaldehyde is synthesized by reacting dimethoxymethanephosphonic acid and sodium hydroxide solution at 80°C-90°C for 1-3 hours.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-phosphonooxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphinic acid derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphinic acid derivatives.
Substitution: Various substituted phosphonooxyacetic acid derivatives
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-phosphonooxyacetic acid has a wide range of applications in scientific research:
Wirkmechanismus
2-Hydroxy-2-phosphonooxyacetic acid exerts its effects primarily through its ability to chelate metal ions and inhibit corrosion. It forms a protective film on metal surfaces, preventing oxidation and scale formation. The compound’s molecular targets include metal ions such as calcium and zinc, which it binds to form stable complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxyethylidene diphosphonic acid (HEDP): Another phosphonate compound used as a scale and corrosion inhibitor.
Ethylenediaminetetra(methylenephosphonic acid) (EDTMP): A phosphonate compound with similar applications in water treatment.
Uniqueness
2-Hydroxy-2-phosphonooxyacetic acid is unique due to its remarkable chemical stability, resistance to hydrolysis, and degradation by acids and alkalis. It also has a lower phosphorus content compared to other phosphonate compounds, making it more environmentally friendly .
Eigenschaften
Molekularformel |
C2H5O7P |
|---|---|
Molekulargewicht |
172.03 g/mol |
IUPAC-Name |
2-hydroxy-2-phosphonooxyacetic acid |
InChI |
InChI=1S/C2H5O7P/c3-1(4)2(5)9-10(6,7)8/h2,5H,(H,3,4)(H2,6,7,8) |
InChI-Schlüssel |
LKRBNXOIYJHWIG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















